3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives. This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a hexahydro-dibenzo diazepine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common method includes the microwave-assisted synthesis, which has been shown to be efficient in producing derivatives of this compound. The reaction is catalyzed by silica-supported fluoroboric acid, which facilitates the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been studied for various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anxiolytic and antioxidant activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anxiolytic activity may be mediated through the modulation of neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-8-morpholin-4-yl-6-(2-oxo-2-piperidin-1-ylethoxy)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
Uniqueness
3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the combination of a morpholine ring and a hexahydro-dibenzo diazepine core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C27H31N3O3 |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
9,9-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H31N3O3/c1-27(2)16-21-25(23(31)17-27)26(19-8-4-3-5-9-19)30(22-11-7-6-10-20(22)28-21)18-24(32)29-12-14-33-15-13-29/h3-11,26,28H,12-18H2,1-2H3 |
InChI Key |
VUPUAUXWNUPEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)N4CCOCC4)C5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.